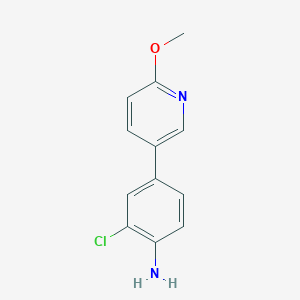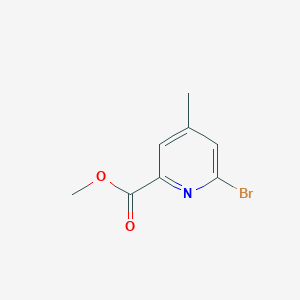
N-(4-Cyanophenyl)-N-methylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanophenyl)-N-methylnitrous amide is a chemical compound characterized by the presence of a cyanophenyl group attached to a methylnitrous amide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-methylnitrous amide typically involves the reaction of 4-cyanophenylamine with methyl nitrite under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
N-(4-Cyanophenyl)-N-methylnitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrous amide group to an amine or hydroxylamine.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, hydroxylamines, and various substituted cyanophenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(4-Cyanophenyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-Cyanophenyl)-N-methylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the cyanophenyl group allows for strong binding interactions with target proteins, while the nitrous amide moiety can participate in redox reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)-N-methylnitrous amide: Similar structure but with a nitro group instead of a cyano group.
N-(4-Cyanophenyl)-N-ethyl nitrous amide: Similar structure but with an ethyl group instead of a methyl group.
N-(4-Cyanophenyl)-N-methylnitroso amide: Similar structure but with a nitroso group instead of a nitrous amide group.
Uniqueness
N-(4-Cyanophenyl)-N-methylnitrous amide is unique due to the combination of the cyanophenyl and methylnitrous amide groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances the compound’s ability to participate in various chemical reactions, while the methylnitrous amide moiety provides additional functional versatility.
特性
CAS番号 |
18600-48-1 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC名 |
N-(4-cyanophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C8H7N3O/c1-11(10-12)8-4-2-7(6-9)3-5-8/h2-5H,1H3 |
InChIキー |
MDJUKCDPXOEHGA-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C#N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)



![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)


![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)
